

"photostability of Blue 1 lake under UV irradiation"

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Compound of Interest

Compound Name: *Blue 1 lake*

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An In-depth Technical Guide to the Photostability of **Blue 1 Lake** under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Blue 1 Lake, the aluminum salt of Brilliant Blue FCF (FD&C Blue No. 1), is a widely used colorant in the pharmaceutical, cosmetic, and food industries. Its insolubility makes it ideal for coloring solid dosage forms, coatings, and oil-based products where color migration is a concern. A critical attribute for these applications is photostability—the ability to resist color degradation upon exposure to light, particularly ultraviolet (UV) radiation. This guide provides a comprehensive technical overview of the photostability of Blue 1, compiling available data and outlining experimental protocols. While quantitative photostability data for **Blue 1 Lake** is scarce in public literature, this guide synthesizes information on the soluble dye (Brilliant Blue FCF) to infer potential degradation mechanisms and establishes a robust framework for testing the lake form.

Introduction: Dyes vs. Lakes

Understanding the distinction between a dye and its corresponding lake is fundamental to the topic of photostability.

- Dyes (e.g., Brilliant Blue FCF / FD&C Blue No. 1): These are water-soluble organic compounds. They impart color by dissolving in a medium. Their solubility, however, makes

them prone to migration and potentially lower stability in certain formulations[1][2][3].

- Lakes (e.g., **Blue 1 Lake**): A lake is a pigment created by precipitating a soluble dye onto an inert, insoluble substrate, typically aluminum hydroxide[4][5][6]. This process renders the colorant insoluble in water and most organic solvents. Lakes color by dispersion, not dissolution. The primary purpose of creating a lake is to improve stability against heat, light, and chemical attack, and to prevent color bleeding in products[1][2]. Manufacturers consistently report that lakes offer superior color stability and lightfastness compared to their parent dyes[1].

Photodegradation of the Brilliant Blue Chromophore

Extensive research has been conducted on the photodegradation of the water-soluble form, Brilliant Blue FCF (BB FCF). These studies, often in the context of advanced oxidation processes for wastewater treatment, provide the best available model for understanding the potential photochemical behavior of the Blue 1 chromophore when it is part of the lake structure.

Under UV irradiation, particularly in the presence of a photocatalyst like titanium dioxide (TiO_2) or other reactive species, the degradation of BB FCF generally follows first-order kinetics[7]. The degradation process involves the breakdown of the triphenylmethane structure, leading to a loss of color.

Quantitative Data from Photodegradation Studies of Brilliant Blue FCF

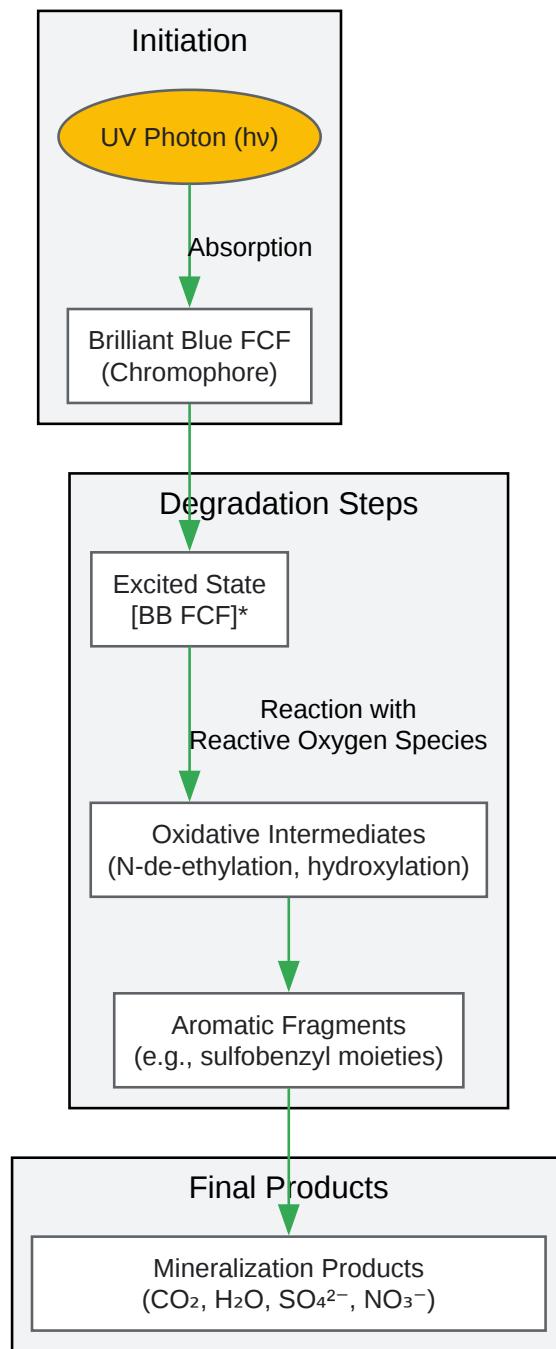
The following table summarizes quantitative data from studies on the photodegradation of soluble Brilliant Blue FCF. It is important to note that these conditions, particularly the use of powerful oxidizing agents, are designed to accelerate degradation and may not reflect typical shelf-storage conditions.

Study Parameter	Conditions	Result	Reference
Degradation Kinetics	UV/H ₂ O ₂ and Photo-Fenton (Fe ²⁺ /H ₂ O ₂ /UV) systems	Apparent first-order kinetics observed for both systems.	[8]
Degradation Efficiency	100 mg/L BBF with CuO-TiO ₂ nanocomposite	100% degradation after 60 minutes of UV irradiation.	[7]
Kinetic Model	Photo-Fenton process (Fe/H ₂ O ₂ /UV light)	First-order exponential decay with R ² = 0.99.	[9]

Proposed Degradation Pathway

The photodegradation of Brilliant Blue FCF is believed to be initiated by an attack on the central carbon atom or the N-alkyl groups. This leads to the fragmentation of the molecule. The process can be visualized as a multi-step breakdown of the chromophore.

Proposed Photodegradation Pathway of Brilliant Blue FCF

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Caption: Proposed pathway for Brilliant Blue FCF photodegradation.

Experimental Protocols

This section details the methodologies for assessing the photostability of colorants. An established protocol for the soluble dye is presented first, followed by a proposed comprehensive protocol for **Blue 1 Lake**.

Protocol for Photocatalytic Degradation of Soluble Brilliant Blue FCF

This protocol is based on typical methodologies used in advanced oxidation process studies^[7].

- Materials and Equipment:
 - Brilliant Blue FCF (analytical grade)
 - Photocatalyst (e.g., TiO_2 , CuO-TiO_2)
 - Quartz cylinder reactor
 - UV lamp source (e.g., low-pressure mercury lamps, 6W)
 - Magnetic stirrer
 - UV-Vis Spectrophotometer
 - pH meter
 - Deionized water
- Sample Preparation:
 - Prepare a stock solution of Brilliant Blue FCF (e.g., 100 mg/L) in deionized water.
 - In the quartz reactor, add a specific volume of the dye solution and the desired concentration of the photocatalyst.
 - Adjust the pH of the solution to the desired level (e.g., using 0.1 M H_2SO_4 or KOH).

- Irradiation Procedure:
 - Place the reactor under the UV lamp source. Ensure a consistent distance between the lamp and the solution.
 - Before irradiation, stir the solution in the dark for a set period (e.g., 15 minutes) to reach adsorption-desorption equilibrium.
 - Commence UV irradiation while continuously stirring the solution.
- Analysis:
 - At predetermined time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw aliquots of the solution.
 - Centrifuge or filter the aliquots to remove the photocatalyst particles.
 - Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_{max}) of Brilliant Blue FCF (~630 nm) using the UV-Vis spectrophotometer.
 - Calculate the degradation efficiency using the formula: $\text{Degradation (\%)} = [(A_0 - A_t) / A_0] \times 100$ where A_0 is the initial absorbance and A_t is the absorbance at time t .

Proposed Protocol for Photostability Testing of Blue 1 Lake in a Solid Matrix

This proposed protocol integrates methodologies from pharmaceutical stability testing (ICH Q1B), pigment analysis in coatings, and analytical procedures for aluminum lakes[10][11][12][13][14].

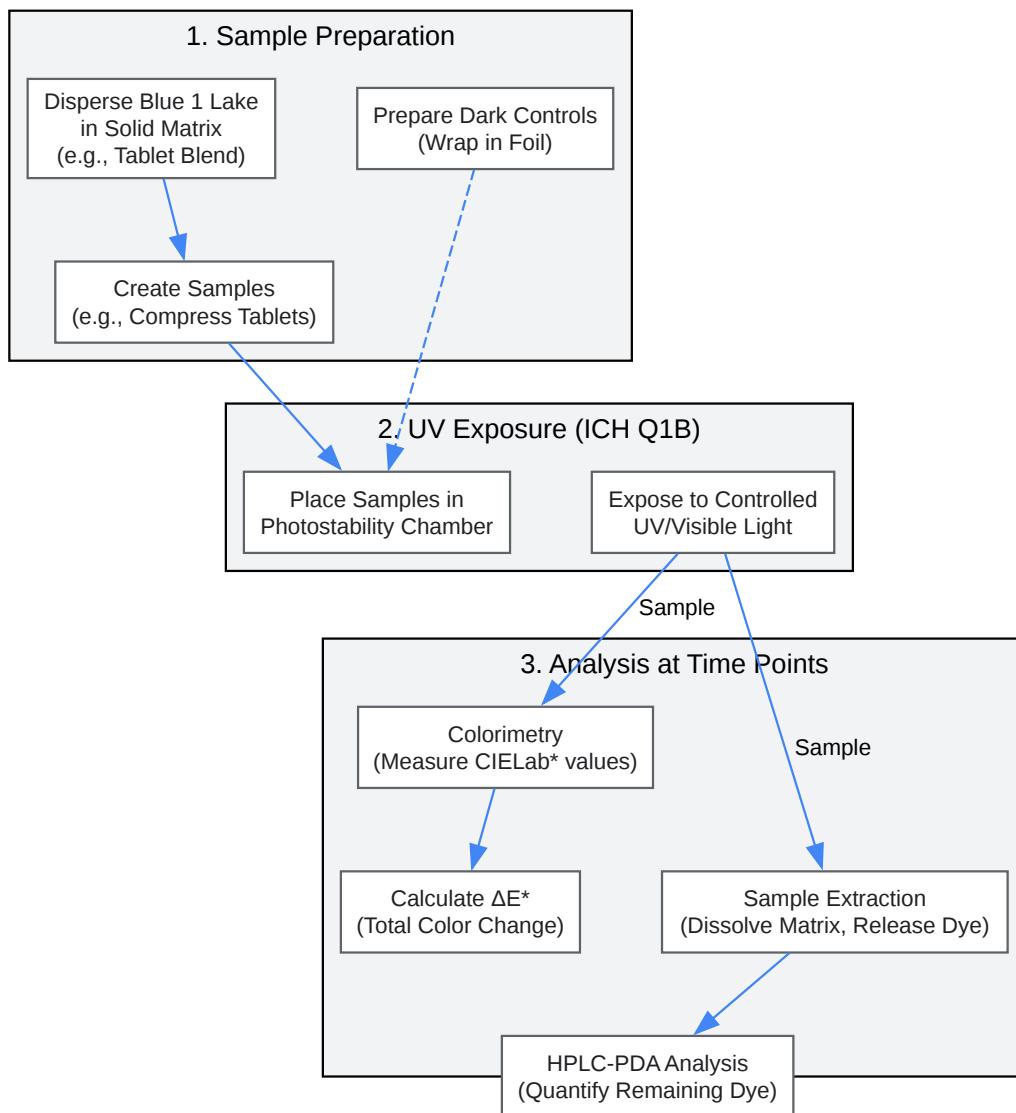
- Materials and Equipment:
 - **Blue 1 Lake** powder
 - Matrix material (e.g., pharmaceutical tablet placebo blend, film-forming polymer for coatings)

- Controlled environment chamber equipped with a calibrated light source capable of emitting both UVA and visible light (as per ICH Q1B guidelines, e.g., xenon arc lamp or metal halide lamp).
- Colorimeter or spectrophotometer with a reflectance attachment for CIELab* measurements.
- HPLC system with a photodiode array (PDA) detector.
- Solid-phase extraction (SPE) cartridges (e.g., Oasis WAX).
- Solvents for extraction (e.g., 0.25 M NaOH, dichloromethane) and HPLC mobile phase.

- Sample Preparation:
 - Prepare solid samples by incorporating **Blue 1 Lake** into the chosen matrix at a specified concentration. For tablets, this involves blending and compression. For coatings, this involves dispersing the lake into a film-forming solution and applying it to a substrate.
 - Prepare multiple identical samples. A set of control samples must be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
- Irradiation Procedure:
 - Place the samples in the photostability chamber.
 - Expose the samples to a controlled light source that provides a specific integrated illuminance (e.g., not less than 1.2 million lux hours) and an integrated near-UV energy (e.g., not less than 200 watt-hours per square meter), as specified by ICH Q1B.
 - Monitor and control the temperature and humidity within the chamber.
- Analysis:
 - At specified time points, remove samples from the chamber for analysis.

- Colorimetric Analysis: Measure the color of the sample surface using a colorimeter. Record the CIELab* values. Calculate the total color difference (ΔE) *relative to the zero-time point or the dark control using the formula: $\Delta E = \sqrt{[(\Delta L)^2 + (\Delta a)^2 + (\Delta b^*)^2]}$*
- Chemical Analysis (Quantification of Degradation):
 - Crush the tablet or dissolve the coating.
 - Extract the dye from the lake using an appropriate solvent (e.g., 0.25 M NaOH)[7][10][14].
 - Perform a liquid-liquid extraction and/or solid-phase extraction to clean up the sample.
 - Analyze the extracted solution by HPLC-PDA to quantify the remaining amount of the intact Blue 1 dye. The PDA detector can confirm peak identity by comparing its spectrum to a standard.
 - Calculate the percentage of remaining colorant compared to the dark control.

Proposed Experimental Workflow for Blue 1 Lake Photostability

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